

In-Depth Technical Guide: SKLB1002, a Potent VEGFR-2 Inhibitor

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Compound of Interest

Compound Name: **SKLB1002**

Cat. No.: **B612002**

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Abstract

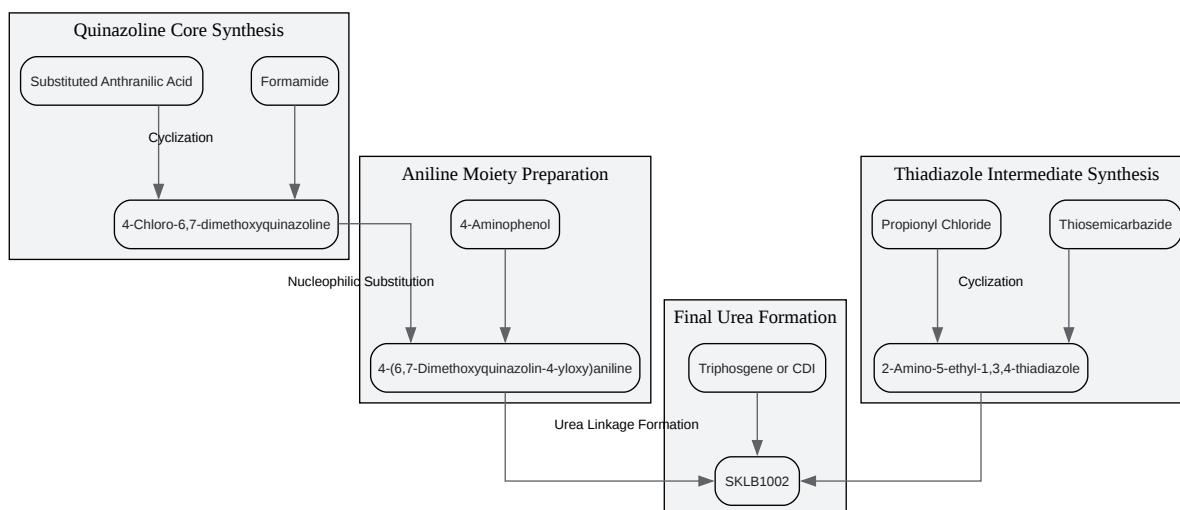
SKLB1002 is a novel, potent, and selective small-molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. Developed through a restricted de novo design method, **SKLB1002** has demonstrated significant anti-angiogenic and anti-tumor activity in both in vitro and in vivo models.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis pathway, mechanism of action, and biological activity of **SKLB1002**, supported by detailed experimental protocols and quantitative data.

Discovery and Rationale

SKLB1002 was identified through a computational, structure-based drug design strategy aimed at discovering novel VEGFR-2 inhibitors.[1][2] The rationale for its development is rooted in the critical role of the VEGF/VEGFR-2 signaling pathway in tumor angiogenesis. By selectively targeting the ATP-binding site of VEGFR-2, **SKLB1002** effectively blocks the downstream signaling cascades that lead to endothelial cell proliferation, migration, and the formation of new blood vessels, which are essential for tumor growth and metastasis.[1][3][4][5]

Synthesis Pathway

While the definitive, step-by-step synthesis of **SKLB1002** has not been published in a single comprehensive document, the chemical structure, N-(4-(6,7-dimethoxyquinazolin-4-yloxy)phenyl)-N'-(5-ethyl-1,3,4-thiadiazol-2-yl)urea, indicates a multi-step synthesis involving the preparation of key intermediates: a substituted quinazoline, a substituted aniline, and an aminothiadiazole, followed by their condensation to form the final urea-linked compound. The following proposed synthesis pathway is based on established organo-chemical reactions for similar molecular scaffolds.

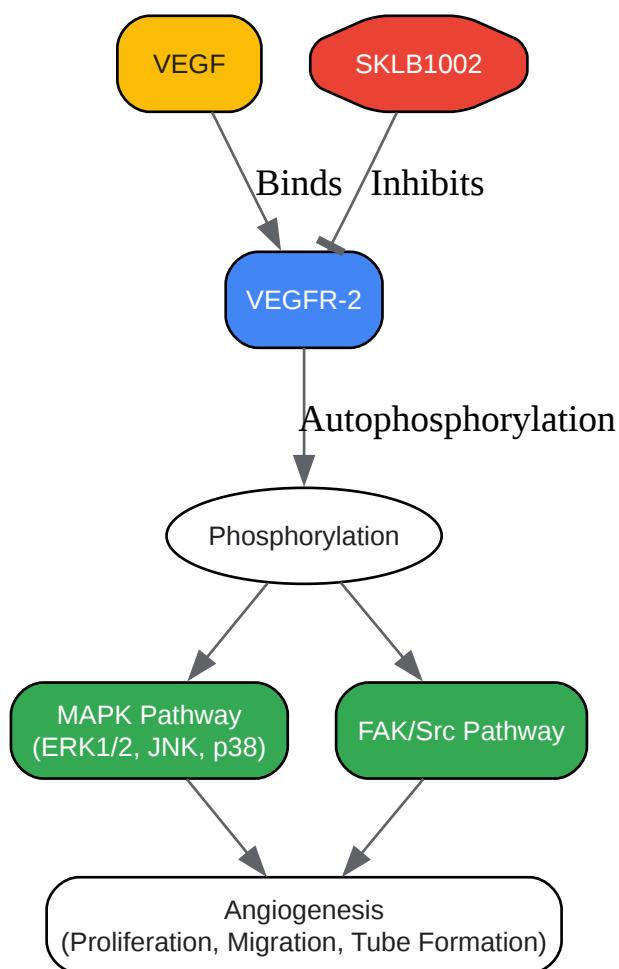


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Caption: Proposed synthetic pathway for **SKLB1002**.

Mechanism of Action

SKLB1002 exerts its biological effects by acting as a potent ATP-competitive inhibitor of the VEGFR-2 tyrosine kinase.^[6] Binding of VEGF to VEGFR-2 normally induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways crucial for angiogenesis. **SKLB1002** binds to the ATP-binding pocket of the VEGFR-2 kinase domain, preventing this autophosphorylation and thereby blocking the activation of downstream signaling molecules. Key pathways inhibited by **SKLB1002** include the MAPK (mitogen-activated protein kinase) pathway, involving ERK1/2, JNK, and p38, as well as the FAK (focal adhesion kinase) and Src signaling pathways.^{[1][3]} The inhibition of these pathways ultimately leads to a reduction in endothelial cell proliferation, migration, invasion, and tube formation.^{[1][3]}



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Caption: **SKLB1002** mechanism of action on the VEGFR-2 signaling pathway.

Quantitative Biological Data

The following tables summarize the quantitative data for **SKLB1002**'s inhibitory activity and in vivo efficacy.

Table 1: In Vitro Kinase Inhibitory Activity of **SKLB1002**

Kinase Target	IC50 (nM)
VEGFR-2	32
c-kit	620
Ret	2500
FMS	2900
PDGFR α	3100
Aurora A	3900
11 other kinases	>10,000

Data sourced from Sigma-Aldrich product information sheet.[\[6\]](#)

Table 2: In Vitro Anti-Angiogenic Activity of **SKLB1002** in HUVECs

Assay	Concentration	Result
Cell Proliferation	10 nM	Significant Inhibition
	50 nM	Significant Inhibition
Cell Migration	10 μ M	86% Inhibition
Cell Invasion	10 μ M	92% Inhibition
Tube Formation	10 μ M	98% Inhibition

Data compiled from multiple studies.[\[3\]](#)[\[6\]](#)

Table 3: In Vivo Anti-Tumor Efficacy of **SKLB1002**

Tumor Model	Host	Treatment	Duration	Tumor Growth Inhibition
SW620 (colorectal) Xenograft	Athymic Mice	100 mg/kg/day, i.p.	18 days	72%
HepG2 (liver) Xenograft	Athymic Mice	100 mg/kg/day, i.p.	18 days	63%

Data sourced from Sigma-Aldrich product information sheet.[\[6\]](#)

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize **SKLB1002**.

In Vitro VEGFR-2 Kinase Activity Assay (Luminescence-based)

This protocol is for determining the IC50 value of **SKLB1002** against the isolated VEGFR-2 kinase domain.

Materials:

- Recombinant human VEGFR-2 kinase domain
- Kinase Assay Buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/ml BSA, pH 7.5)
- ATP
- Poly (Glu, Tyr) 4:1 substrate

- **SKLB1002** (dissolved in DMSO)
- Luminescence-based ATP detection reagent (e.g., Kinase-Glo™)
- White, opaque 96-well plates
- Luminometer

Procedure:

- Prepare serial dilutions of **SKLB1002** in DMSO, and then dilute further in Kinase Assay Buffer.
- In a 96-well plate, add the diluted **SKLB1002** solutions. Include wells for positive control (no inhibitor) and negative control (no enzyme).
- Prepare a master mix containing Kinase Assay Buffer, ATP, and the Poly (Glu, Tyr) substrate.
- Add the master mix to all wells.
- Initiate the reaction by adding the diluted VEGFR-2 enzyme to all wells except the negative control.
- Incubate the plate at 30°C for 60 minutes.
- Stop the reaction and detect the remaining ATP by adding the Kinase-Glo™ reagent according to the manufacturer's instructions.
- Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
- Measure luminescence using a microplate reader.
- Calculate the percent inhibition for each **SKLB1002** concentration and determine the IC50 value by fitting the data to a dose-response curve.

HUVEC Proliferation Assay (MTT Assay)

This protocol measures the effect of **SKLB1002** on the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).

Materials:

- HUVECs
- Endothelial Cell Growth Medium (EGM-2)
- Fetal Bovine Serum (FBS)
- VEGF-A
- **SKLB1002**
- MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
- DMSO
- 96-well cell culture plates
- Microplate reader

Procedure:

- Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in EGM-2 and allow them to attach overnight.
- Starve the cells in a low-serum medium (e.g., 0.5% FBS) for 24 hours.
- Treat the cells with various concentrations of **SKLB1002** in the presence of a stimulating concentration of VEGF-A (e.g., 10 ng/mL). Include control wells with VEGF-A alone and vehicle control (DMSO).
- Incubate for 48-72 hours at 37°C in a humidified CO2 incubator.
- Add MTT reagent to each well and incubate for 4 hours.
- Remove the medium and dissolve the formazan crystals in DMSO.
- Measure the absorbance at 570 nm using a microplate reader.

- Calculate the percentage of proliferation inhibition relative to the VEGF-A stimulated control and determine the IC50 value.

Western Blot for VEGFR-2 Phosphorylation

This protocol assesses the inhibitory effect of **SKLB1002** on VEGF-induced VEGFR-2 phosphorylation in HUVECs.

Materials:

- HUVECs
- VEGF-A
- **SKLB1002**
- RIPA lysis buffer with protease and phosphatase inhibitors
- Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total-VEGFR-2, anti-GAPDH
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Procedure:

- Culture HUVECs to near confluence and serum-starve overnight.
- Pre-treat cells with various concentrations of **SKLB1002** for 1-2 hours.
- Stimulate cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.
- Lyse the cells in RIPA buffer and determine the protein concentration.
- Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
- Incubate with the primary antibody against phospho-VEGFR-2 overnight at 4°C.

- Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using a chemiluminescent substrate.
- Strip the membrane and re-probe for total VEGFR-2 and GAPDH as loading controls.
- Quantify band intensities to determine the level of phosphorylation inhibition.

In Vivo Tumor Xenograft Study

This protocol describes a general procedure for evaluating the anti-tumor efficacy of **SKLB1002** in a mouse xenograft model.

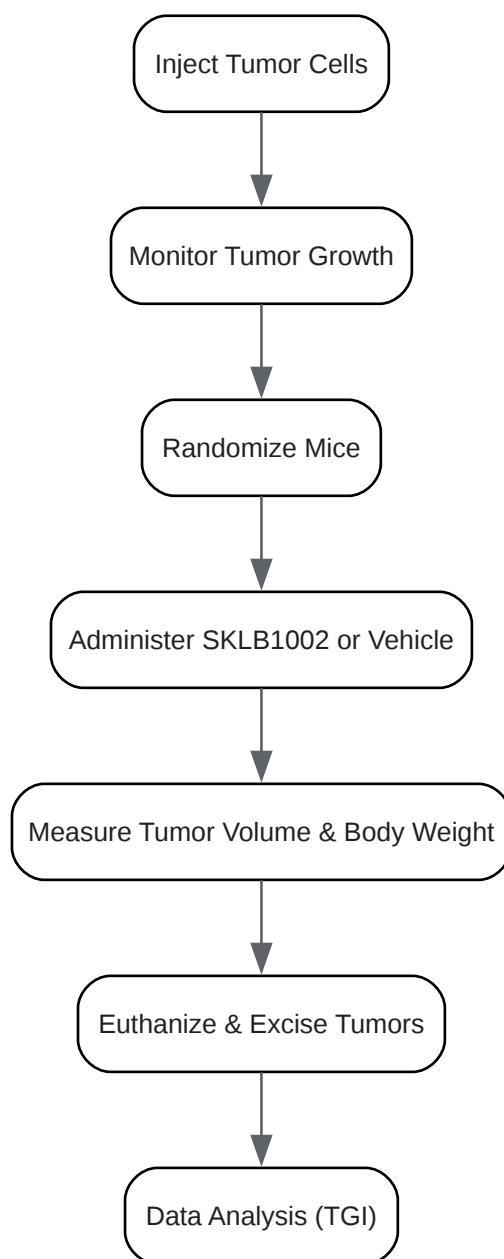
Materials:

- Athymic nude mice
- Tumor cells (e.g., SW620 or HepG2)
- Matrigel (optional)
- **SKLB1002** formulation for injection
- Calipers

Procedure:

- Subcutaneously inject tumor cells (e.g., 5×10^6 cells in 100 μ L of PBS, optionally mixed with Matrigel) into the flank of each mouse.
- Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Administer **SKLB1002** (e.g., 100 mg/kg/day) or vehicle control via intraperitoneal (i.p.) injection.

- Measure tumor volume and body weight 2-3 times per week.
- At the end of the study (e.g., 18 days), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for CD31 to assess microvessel density).
- Calculate the tumor growth inhibition (TGI) percentage.



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Caption: Experimental workflow for *in vivo* tumor xenograft study.

Conclusion

SKLB1002 is a promising, potent, and selective VEGFR-2 inhibitor with significant anti-angiogenic and anti-tumor properties. Its discovery through a rational design approach and its efficacy in preclinical models highlight its potential as a candidate for further development in cancer therapy. This technical guide provides a foundational resource for researchers interested in the synthesis, mechanism, and biological evaluation of **SKLB1002** and similar compounds.

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